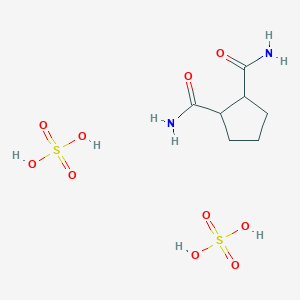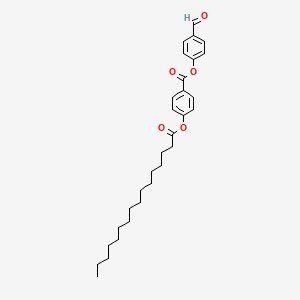![molecular formula C19H19ClN2O3 B12618454 2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one CAS No. 920264-47-7](/img/structure/B12618454.png)
2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one is a complex organic compound characterized by the presence of a cyclohexanone core substituted with a 3-chloroanilino and a 4-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with 3-chloroaniline and 4-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted cyclohexanone derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The nitro and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[anilino-(4-nitrophenyl)methyl]cyclohexan-1-one: Similar structure but lacks the chloro group.
1,3,4-thiadiazole derivatives: Different core structure but similar functional groups.
Uniqueness
2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one is unique due to the presence of both chloro and nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
920264-47-7 |
|---|---|
Molekularformel |
C19H19ClN2O3 |
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
2-[(3-chloroanilino)-(4-nitrophenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H19ClN2O3/c20-14-4-3-5-15(12-14)21-19(17-6-1-2-7-18(17)23)13-8-10-16(11-9-13)22(24)25/h3-5,8-12,17,19,21H,1-2,6-7H2 |
InChI-Schlüssel |
YCJFPGDAAGVKME-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)C(C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12618373.png)




![(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12618397.png)
![9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12618401.png)





![4'-(Hexyloxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12618446.png)
